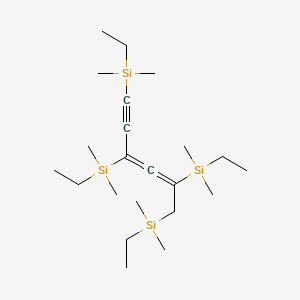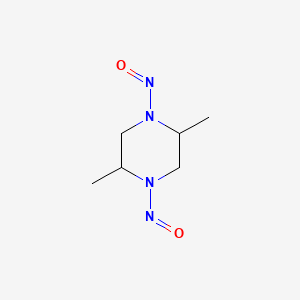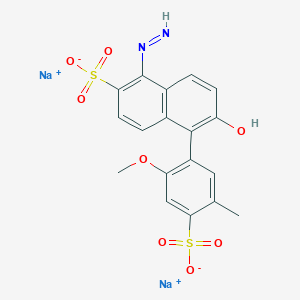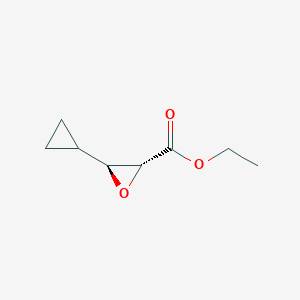
1-Trimethylsilyl-1H-indole-3-butyric acid trimethylsilyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Trimethylsilyl-1H-indole-3-butyric acid trimethylsilyl ester is a synthetic organic compound with the molecular formula C18H29NO2Si2 and a molecular weight of 347.6 g/mol . This compound is a derivative of indole-3-butyric acid, where both the indole nitrogen and the carboxylic acid group are protected by trimethylsilyl groups. It is used in various chemical and biological research applications due to its unique properties.
Preparation Methods
The synthesis of 1-Trimethylsilyl-1H-indole-3-butyric acid trimethylsilyl ester typically involves the protection of indole-3-butyric acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:
- Dissolve indole-3-butyric acid in an anhydrous solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add trimethylsilyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain this compound .
Chemical Reactions Analysis
1-Trimethylsilyl-1H-indole-3-butyric acid trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Trimethylsilyl-1H-indole-3-butyric acid trimethylsilyl ester is used in various scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to plant growth and development, particularly in the investigation of auxin-like activity.
Medicine: Research involving this compound includes its potential use in drug development and as a model compound for studying metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 1-Trimethylsilyl-1H-indole-3-butyric acid trimethylsilyl ester involves its conversion to active metabolites. In biological systems, the trimethylsilyl groups are typically removed by enzymatic or chemical hydrolysis, releasing the active indole-3-butyric acid. This compound then exerts its effects by interacting with specific molecular targets and pathways, such as auxin receptors in plants .
Comparison with Similar Compounds
1-Trimethylsilyl-1H-indole-3-butyric acid trimethylsilyl ester is unique due to its dual protection with trimethylsilyl groups. Similar compounds include:
Indole-3-butyric acid: The parent compound without silyl protection, commonly used as a plant growth regulator.
1-Trimethylsilyl-1H-indole-3-acetic acid trimethylsilyl ester: A similar compound with an acetic acid group instead of a butyric acid group.
1-Trimethylsilyl-1H-indole-2-carboxylic acid trimethylsilyl ester: Another derivative with the carboxylic acid group at the 2-position of the indole ring.
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C18H29NO2Si2 |
|---|---|
Molecular Weight |
347.6 g/mol |
IUPAC Name |
trimethylsilyl 4-(1-trimethylsilylindol-3-yl)butanoate |
InChI |
InChI=1S/C18H29NO2Si2/c1-22(2,3)19-14-15(16-11-7-8-12-17(16)19)10-9-13-18(20)21-23(4,5)6/h7-8,11-12,14H,9-10,13H2,1-6H3 |
InChI Key |
IDHDOSYAEAFHDX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C=C(C2=CC=CC=C21)CCCC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt](/img/structure/B13810504.png)
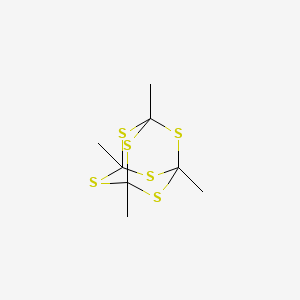
![Tricyclo[5.3.0.0(3,9)]decane](/img/structure/B13810525.png)
![5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione](/img/structure/B13810529.png)
![Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13810531.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13810532.png)
![2-[[[[3-(4-Chlorophenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid](/img/structure/B13810536.png)
